[4-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate
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Overview
Description
[4-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acridine moiety, which is known for its biological activity, and a sulfonate group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the acridine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The final step involves the sulfonation of the phenyl group to introduce the 4-methylbenzenesulfonate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl groups, resulting in the formation of reduced acridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the acridine moiety is known for its intercalating properties with DNA, making this compound a potential candidate for studying DNA interactions and developing new therapeutic agents.
Medicine
The compound’s potential biological activity makes it a candidate for drug development, particularly in the field of anticancer research. Its ability to interact with DNA could be harnessed to develop new chemotherapeutic agents.
Industry
In industry, the compound’s unique properties could be utilized in the development of new materials, such as dyes, pigments, and polymers, with specific applications in various sectors.
Mechanism of Action
The mechanism of action of [4-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Mitoxantrone: A synthetic anthracenedione with antineoplastic activity, structurally related to acridines.
Uniqueness
What sets [4-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate apart is its combination of the acridine moiety with the sulfonate group. This unique structure enhances its solubility and reactivity, potentially leading to new applications and improved efficacy in various fields.
Properties
IUPAC Name |
[4-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-3-29-22-6-4-8-24(30)27(22)26(28-23(29)7-5-9-25(28)31)19-12-14-20(15-13-19)34-35(32,33)21-16-10-18(2)11-17-21/h10-17,26H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVGYZRBFYUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)C)C(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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